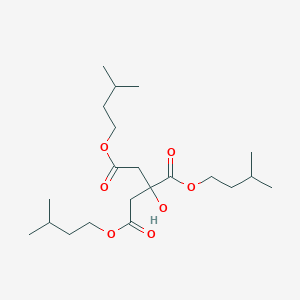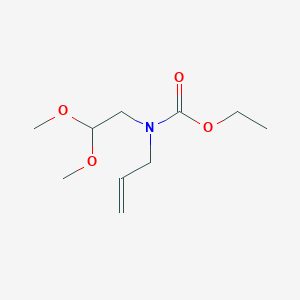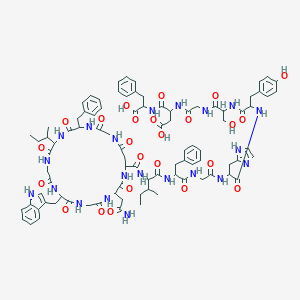
Triisopentyl citrate
描述
Triisopentyl citrate, also known as tris(3-methylbutyl) 2-hydroxypropane-1,2,3-tricarboxylate, is an organic compound with the molecular formula C21H38O7. It is a citrate ester derived from citric acid and isopentyl alcohol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of various materials, particularly in the production of plastics.
准备方法
Synthetic Routes and Reaction Conditions: Triisopentyl citrate is synthesized through the esterification of citric acid with isopentyl alcohol. The reaction typically involves heating citric acid and isopentyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process. The general reaction can be represented as follows:
Citric Acid+3Isopentyl Alcohol→Triisopentyl Citrate+3Water
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure complete conversion of reactants. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Types of Reactions:
Esterification: As mentioned, this compound is formed through the esterification of citric acid with isopentyl alcohol.
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to citric acid and isopentyl alcohol.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Esterification: Citric acid, isopentyl alcohol, acid catalysts (e.g., sulfuric acid).
Hydrolysis: Water, acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide).
Major Products Formed:
Hydrolysis: Citric acid and isopentyl alcohol.
科学研究应用
Triisopentyl citrate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: Investigated for its potential use in biodegradable plastics and environmentally friendly materials.
Medicine: Explored for its biocompatibility and potential use in medical devices and drug delivery systems.
Industry: Employed in the manufacturing of flexible PVC products, coatings, adhesives, and sealants.
作用机制
The primary mechanism of action of triisopentyl citrate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This is achieved through the formation of hydrogen bonds and van der Waals interactions with the polymer chains, allowing them to move more freely and enhancing the material’s overall flexibility and durability.
相似化合物的比较
Triethyl citrate: Another citrate ester used as a plasticizer, known for its use in food packaging and pharmaceuticals.
Tributyl citrate: Used as a plasticizer in various applications, including food contact materials and medical devices.
Acetyl tributyl citrate: A modified form of tributyl citrate with improved thermal stability and lower volatility.
Uniqueness of Triisopentyl Citrate: this compound is unique due to its specific esterification with isopentyl alcohol, which imparts distinct physical and chemical properties. Compared to other citrate esters, this compound offers a balance of flexibility, durability, and biocompatibility, making it suitable for a wide range of applications, particularly in environmentally friendly and biodegradable materials.
属性
IUPAC Name |
tris(3-methylbutyl) 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O7/c1-15(2)7-10-26-18(22)13-21(25,20(24)28-12-9-17(5)6)14-19(23)27-11-8-16(3)4/h15-17,25H,7-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJMYWFCNCIEFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CC(CC(=O)OCCC(C)C)(C(=O)OCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170791 | |
| Record name | Triisopentyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793-10-8 | |
| Record name | 1,2,3-Tris(3-methylbutyl) 2-hydroxy-1,2,3-propanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1793-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triisopentyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001793108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triisopentyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisopentyl citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















